2H-1-Benzopyran, 3-acetyl-6-methoxy-

描述

Context within Benzopyran Chemistry and Coumarin (B35378) Derivatives

Benzopyrans are organic chemical structures that feature a benzene (B151609) ring fused to a pyran ring. algoreducation.comresearchgate.net This core structure is the foundation for a wide array of derivatives, including the well-known coumarins. algoreducation.com Coumarins, formally known as 2H-1-benzopyran-2-ones, are a major class of 1-benzopyran derivatives that are abundant in the plant kingdom and possess a distinctive aromatic profile. orientjchem.orgnih.gov They are classified as benzo-α-pyrones, which are ketone derivatives of benzopyran. orientjchem.organveshanaindia.com

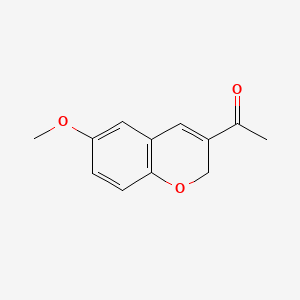

The compound 2H-1-Benzopyran, 3-acetyl-6-methoxy- fits squarely within this chemical family. It is a substituted coumarin, characterized by:

A coumarin (2H-1-benzopyran-2-one) base structure.

An acetyl group (-COCH₃) attached at the 3-position of the pyran ring.

A methoxy (B1213986) group (-OCH₃) attached at the 6-position of the benzene ring.

These substitutions on the parent coumarin scaffold are crucial as they influence the molecule's electronic properties, reactivity, and spatial configuration, making it a distinct entity for chemical study. The synthesis of such derivatives often involves methods like the Pechmann condensation, Knoevenagel condensation, or Claisen-Schmidt condensation to construct the core benzopyrone ring system. algoreducation.comanveshanaindia.com

Significance as a Heterocyclic Aromatic Compound in Contemporary Research

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring, are a cornerstone of medicinal and organic chemistry. rroij.comijnrd.org The presence of heteroatoms like oxygen, nitrogen, or sulfur imparts unique chemical and physical properties that are often essential for biological activity. rroij.com Consequently, heterocyclic scaffolds are prevalent in a vast number of pharmaceuticals and natural products. ijnrd.org

2H-1-Benzopyran, 3-acetyl-6-methoxy- is significant as a member of this class for several reasons:

Structural Versatility : The benzopyran core serves as a privileged scaffold in drug discovery, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and anticoagulant properties. researchgate.netnih.govresearchgate.net

Modifiable Framework : The structure allows for synthetic modifications that can alter its physicochemical and pharmacokinetic properties. researchgate.net This makes it an attractive starting point or intermediate for developing new molecules with tailored functions.

Interaction Potential : The presence of oxygen heteroatoms and the aromatic system allows for various intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for binding to biological targets like enzymes and receptors. researchgate.net

The study of such compounds contributes to the broader understanding of how structure dictates function, which is a fundamental goal in medicinal chemistry. rroij.com

Overview of Key Research Trajectories for 2H-1-Benzopyran, 3-acetyl-6-methoxy-

Research on 2H-1-Benzopyran, 3-acetyl-6-methoxy- has primarily focused on its synthesis and detailed structural elucidation. A key area of investigation has been the precise determination of its three-dimensional structure through crystallographic techniques.

One of the main research trajectories involves its characterization. For instance, the crystal structure of 3-acetyl-6-methoxy-2H-1-benzopyran-2-one has been determined, providing precise data on its molecular geometry. researchgate.net Such studies are fundamental for understanding the molecule's solid-state conformation and intermolecular interactions.

A second research trajectory involves its use as a reactant or building block in the synthesis of more complex chemical entities. lookchem.com The functional groups on the molecule, particularly the acetyl group, provide reactive sites for further chemical transformations, allowing chemists to construct novel and more elaborate molecular architectures.

Physicochemical Properties of 3-acetyl-6-methoxy-2H-1-benzopyran-2-one

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀O₄ | researchgate.net |

| Molecular Weight | 218.20 g/mol | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P1 | researchgate.net |

| Cell Constants | a = 5.424(1)Å, b = 8.409(2)Å, c = 11.579(2)Å | researchgate.net |

| Cell Angles | α = 104.58(2)°, β = 99.29(1)°, γ = 90.97(2)° | researchgate.net |

| Cell Volume | 503.49(17)ų | researchgate.net |

| Molecules per Unit Cell (Z) | 2 | researchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(6-methoxy-2H-chromen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-8(13)10-5-9-6-11(14-2)3-4-12(9)15-7-10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOYIJRGYVVEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC(=C2)OC)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206167 | |

| Record name | 2H-1-Benzopyran, 3-acetyl-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57543-56-3 | |

| Record name | 2H-1-Benzopyran, 3-acetyl-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran, 3-acetyl-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Reaction Methodologies of 2h 1 Benzopyran, 3 Acetyl 6 Methoxy

Established Synthetic Pathways for 2H-1-Benzopyran, 3-acetyl-6-methoxy-

Established pathways to this chromene derivative often involve the formation of the pyran ring onto a pre-existing substituted benzene (B151609) core.

The Knoevenagel condensation is a cornerstone reaction for the synthesis of 3-substituted chromenes and their related coumarin (B35378) analogues. This approach typically involves the reaction of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound. For the synthesis of the target molecule, this would involve the condensation of 5-methoxysalicylaldehyde with acetylacetone.

While direct literature for this specific chromene is sparse, the synthesis of the analogous 3-acetylcoumarin (B160212) (3-acetyl-2H-1-benzopyran-2-one) is well-documented and proceeds through a similar mechanism. In a typical procedure, salicylaldehyde and a β-keto-ester like ethyl acetoacetate (B1235776) are heated in the presence of a basic catalyst such as piperidine (B6355638). connectjournals.com The reaction proceeds via an initial Knoevenagel condensation, followed by an intramolecular cyclization to form the benzopyran ring. connectjournals.com The synthesis of 2H-chromenes, rather than coumarins, can be achieved by carefully selecting reagents and reaction conditions that favor an intramolecular Michael addition followed by dehydration. The general applicability of Knoevenagel condensation is demonstrated in the one-pot synthesis of various 2-amino-4H-chromene derivatives from aryl aldehydes and malononitrile. psu.edu

Table 1: Representative Knoevenagel Condensation for Benzopyran Synthesis This table illustrates a general approach analogous to the synthesis of the target compound.

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Salicylaldehyde | Ethyl Acetoacetate | Piperidine / Acetic Acid | 3-Acetylcoumarin | connectjournals.com |

| 2-Chlororesorcinol / Aryl Aldehydes | Malononitrile | None (Ethanol) | 2-Amino-4-aryl-4H-chromene | psu.edu |

Multi-step and one-pot strategies provide versatile routes to the 2H-chromene core. organic-chemistry.org A prominent method involves the annulation reaction between a nucleophilic phenol (B47542) (such as 4-methoxyphenol) and an α,β-unsaturated aldehyde (enal). synthical.com This reaction can be promoted by sustainable catalysts like aliphatic amino acids, which form an electrophilic iminium intermediate with the enal that subsequently reacts with the phenol to build the chromene ring. synthical.com This approach has been successfully used to synthesize a variety of natural products containing the 2H-chromene scaffold. synthical.com

Another versatile multi-step strategy involves the electrophilic cyclization of substituted propargylic aryl ethers. organic-chemistry.org This pathway would begin with the synthesis of a propargyl ether from 4-methoxyphenol (B1676288), followed by a cyclization step induced by reagents like I₂, ICl, or PhSeBr to yield the 3,4-disubstituted 2H-benzopyran. organic-chemistry.org Computer-assisted chemoenzymatic planning tools are also emerging to help design multi-step syntheses that strategically incorporate enzymatic steps to improve efficiency and selectivity. mit.edu

Catalysis in the Synthesis of 2H-1-Benzopyran, 3-acetyl-6-methoxy- and its Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher yields, and improved selectivity.

Acid catalysts are frequently employed in cyclization and condensation reactions to form the benzopyran ring. While strong mineral acids like H₂SO₄ are effective, their use presents challenges in terms of corrosion, safety, and waste disposal. arabjchem.org

A more sustainable alternative is the use of solid acid catalysts like silica (B1680970) sulfuric acid (SSA). beilstein-journals.orgdoi.org SSA is prepared by the reaction of silica gel with chlorosulfonic acid and acts as an efficient, reusable, and easy-to-handle heterogeneous catalyst. scispace.com It has been successfully used in a variety of organic transformations, including the synthesis of coumarin-thiazole-sydnone hybrids and pyrrole-fused isocoumarins. beilstein-journals.orgdoi.org The reactions often proceed under solvent-free conditions with benefits such as simple product isolation and catalyst recycling. beilstein-journals.org

Iron(III) chloride (FeCl₃) is another Lewis acid catalyst used in benzopyran synthesis. It has been shown to mediate the [3+3] annulation of 2-(2-ethynyl)phenoxy-1-aryl ethanones to produce complex chromene derivatives, demonstrating its utility in forming the pyran ring. msu.edu

Table 2: Examples of Acid Catalysis in Heterocycle Synthesis

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Silica Sulfuric Acid (SSA) | One-pot synthesis of pyrrole-fused isocoumarins | Reusable, solvent-free conditions, high yield | beilstein-journals.org |

| FeCl₃ | [3+3] Annulation for 5H-naphtho[1,2-c]chromenes | Effective for complex C-C and C-O bond formation | msu.edu |

Metal catalysts are instrumental in functionalizing the 2H-chromene scaffold to create diverse derivatives. While the prompt mentions Palladium and Silver, other metals also show significant utility. A facile synthesis of 2-phosphorylated 2H-chromenes has been achieved through a Yttrium(III) triflate (Y(OTf)₃)-catalyzed dehydrative coupling reaction. nih.govresearchgate.net This method involves reacting 2H-chromene hemiacetals with P(O)-H compounds, featuring low catalyst loading and mild conditions. nih.gov

Palladium-catalyzed reactions are widely used for C-C and C-P bond formation. organic-chemistry.org For instance, palladium(0) catalysis is effective for the cross-coupling of H-phosphonate diesters with benzyl (B1604629) halides, a reaction that could be adapted for the functionalization of a halogenated chromene derivative. organic-chemistry.org Similarly, palladium catalysis has been used for the carbonylative synthesis of related oxygen heterocycles like benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols, showcasing its power in intramolecular cyclization. nih.gov

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. mit.edu Enzymes can catalyze complex transformations in a single pot via domino reactions. The synthesis of 2H-1-benzopyran-2-one (coumarin) derivatives has been achieved using alkaline protease from Bacillus licheniformis (BLAP). rsc.orgresearchgate.net This enzyme promiscuously catalyzes a domino Knoevenagel/intramolecular transesterification reaction. rsc.orgresearchgate.net By adjusting parameters such as the solvent, water content, and temperature, the enzymatic chemoselectivity can be controlled to produce the desired benzopyranone derivatives in acceptable yields. rsc.orgresearchgate.net This biocatalytic domino reaction provides a novel and green synthetic method for accessing the core benzopyran structure, which could be adapted for chromene synthesis. rsc.org

Green Chemistry Principles in the Synthesis of 2H-1-Benzopyran, 3-acetyl-6-methoxy-

The synthesis of coumarins, including 3-acetyl-6-methoxy-2H-1-benzopyran, has traditionally relied on condensation reactions like the Pechmann, Knoevenagel, Perkin, and Wittig reactions, which often employ harsh acidic or basic catalysts and volatile organic solvents. arabjchem.orgiiste.org In alignment with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable synthetic protocols. eurekalert.orgnews-medical.net These approaches aim to reduce waste, avoid toxic substances, and improve energy efficiency.

Key green strategies applicable to the synthesis of 3-acetyl-6-methoxy-2H-1-benzopyran include the use of eco-friendly catalysts, alternative energy sources, and solvent-free reaction conditions. The Pechmann condensation, a common route to coumarins, involves the reaction of a phenol with a β-ketoester. wikipedia.orgorganic-chemistry.org For the target compound, this would involve reacting 4-methoxyphenol with an appropriate β-ketoester like ethyl acetoacetate. Green modifications to this reaction have replaced traditional strong acid catalysts (e.g., H₂SO₄, AlCl₃) with solid acid catalysts like Amberlyst-15, zeolites, or glutamic acid, which are often reusable and less corrosive. iiste.orgorientjchem.orgnih.gov

Similarly, the Knoevenagel condensation of 2-hydroxy-5-methoxybenzaldehyde (B1199172) with ethyl acetoacetate provides another route to the 3-acetylcoumarin scaffold. Green variants of this reaction utilize microwave irradiation or ultrasound energy to accelerate the reaction, often leading to higher yields in significantly shorter times. aip.orgkjscollege.com Catalysts such as phosphotungstic acid have been effectively used in microwave-assisted Knoevenagel condensations, promoting high yields under mild conditions. wisdomlib.org

A particularly innovative green approach involves the use of natural acids and biocatalysts. Fruit juices, such as those from Citrus limon (lemon) and Tamarindus indica (tamarind), have been successfully employed as catalysts for the Pechmann condensation, offering a cost-effective, readily available, and biodegradable alternative to conventional acids. arabjchem.orgijisrt.com These methods often proceed under mild, aqueous, or solvent-free conditions, further enhancing their green credentials. connectjournals.com

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Natural Acids (e.g., Citrus/Tamarind Juice) | Pechmann | Biodegradable, low-cost, readily available, mild conditions. | arabjchem.orgijisrt.com |

| Amberlyst-15 | Pechmann | Heterogeneous, recyclable, high yield, solvent-free conditions. | iiste.orgnih.gov |

| Glutamic Acid | Pechmann | Environmentally friendly, easy separation, high yield, solvent-free. | orientjchem.org |

| Phosphotungstic Acid | Knoevenagel | Non-toxic, efficient under microwave irradiation, high yield. | wisdomlib.org |

| Yttrium (III) Nitrate Hexahydrate | Pechmann | Efficient Lewis acid, solvent-free, room temperature reaction. | researchgate.net |

Synthetic Routes to Functionalized Derivatives and Analogues of 2H-1-Benzopyran, 3-acetyl-6-methoxy-

The 3-acetylcoumarin framework is a versatile synthon for creating a diverse library of heterocyclic compounds. acgpubs.orgresearchgate.net The acetyl group at the C-3 position is a key functional handle that can participate in a wide array of chemical transformations, allowing for the introduction of various substituents and the construction of fused ring systems.

The foundational step for accessing derivatives is the efficient synthesis of the 3-acetyl-2H-1-benzopyran-2-one (3-acetylcoumarin) core. The two most prevalent methods are the Knoevenagel and Pechmann condensations.

The Knoevenagel condensation typically involves the reaction of a salicylaldehyde derivative with an active methylene compound, such as ethyl acetoacetate. youtube.com The reaction is catalyzed by a weak base, like piperidine or morpholine, and often requires heating. youtube.comconnectjournals.com Subsequent intramolecular transesterification leads to the formation of the coumarin ring. youtube.com Microwave-assisted Knoevenagel condensations have been shown to produce 3-acetylcoumarin in as little as 60 seconds. aip.org

| Starting Materials | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Salicylaldehyde, Ethyl Acetoacetate | Piperidine, Acetic Acid, Reflux | Classic, well-established method. | connectjournals.com |

| Salicylaldehyde, Ethyl Acetoacetate | L-proline, Ionic Liquid [bmim]BF₄ | Green solvent, good yield. | connectjournals.com |

| 2-hydroxybenzaldehyde, Activated Methylenes | Microwave Irradiation (60s) | Extremely rapid synthesis, high efficiency. | aip.org |

| Salicylaldehydes, 1,3-Dicarbonyl Compounds | MgFe₂O₄ Nanoparticles, Ultrasonic Irradiation | Green method, nanoparticle catalysis. | kjscollege.com |

The Pechmann condensation offers an alternative route, reacting a phenol with a β-ketoester under acidic catalysis. wikipedia.orgorganic-chemistry.org For derivatives of the title compound, substituted phenols are used. The mechanism involves an initial transesterification followed by an intramolecular electrophilic attack (a form of Friedel-Crafts acylation) on the activated aromatic ring and subsequent dehydration. wikipedia.org A wide range of acid catalysts have been explored for this reaction, from strong mineral acids to milder, recyclable solid acids. iiste.orgresearchgate.net

The 3-acetylcoumarin scaffold is a gateway to a vast number of more complex molecules. The reactivity of the acetyl group and the C3-C4 double bond allows for extensive functionalization.

A common strategy is the α-bromination of the acetyl group to yield 3-(bromoacetyl)coumarin . nih.gov This bromo-derivative is a highly reactive electrophile and a key intermediate for synthesizing numerous heterocyclic systems. For example, it readily reacts with thiourea (B124793) to form 2-aminothiazole-substituted coumarins or with various nucleophiles to build five-membered rings like pyrroles, dihydrofurans, and thiophenes. nih.govnih.gov It is also a precursor for constructing fused ring systems such as pyrazoles, pyridines, and pyrans. mdpi.com

The 3-acetyl group itself can undergo condensation reactions. For instance, condensation with various aldehydes (Claisen-Schmidt reaction) yields 3-cinnamoyl coumarin derivatives. acgpubs.org These α,β-unsaturated ketone systems can then act as Michael acceptors for the synthesis of complex structures like pyrazolo[3,4-b]pyridines. acgpubs.org

Multicomponent reactions (MCRs) provide an efficient pathway to build molecular complexity in a single step. 3-Acetylcoumarin is an excellent substrate for MCRs. For example, a one-pot, three-component reaction between 3-acetylcoumarins, various amines, and elemental sulfur leads to the formation of 3-amino-4H-thieno[3,2-c]coumarins. acs.org Similarly, four-component reactions involving 3-acetylcoumarin, aldehydes, malononitrile, and ammonium (B1175870) acetate (B1210297) can produce highly substituted pyridine (B92270) rings fused to other heterocycles. researchgate.net

Fusion of new heterocyclic rings onto the coumarin core is a major area of synthetic exploration. This can be achieved by reacting functionalized coumarins with appropriate reagents.

Pyrrole-fused coumarins can be synthesized from 3-aminocoumarin (B156225) via reactions with benzoins or through intramolecular cyclization pathways. acs.orgnih.gov

Pyrazole-fused coumarins are accessible through the reaction of 3-formyl-4-chlorocoumarin with hydrazine, or via oxidative cyclization of pyrazole-carbaldehydes. semanticscholar.org

Thiazole- and Benzothiazine-fused systems can be prepared starting from 3-acetylcoumarin. Reaction with bromine followed by treatment with o-aminothiophenol yields 3-(2H-1,4-benzothiazin-3-yl)-2H-1-benzopyran-2-ones. researchgate.net

These synthetic strategies highlight the importance of 3-acetyl-6-methoxy-2H-1-benzopyran and its analogues as versatile platforms for developing a wide range of complex heterocyclic structures.

Advanced Spectroscopic Characterization and Structural Elucidation of 2h 1 Benzopyran, 3 Acetyl 6 Methoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum provides precise information about the number, connectivity, and chemical environment of protons in a molecule. For 3-acetyl-6-methoxy-2H-1-benzopyran-2-one, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the acetyl group protons, and the vinylic proton on the pyranone ring.

While specific spectral data for this exact isomer is not detailed in the available literature, analysis of closely related coumarin (B35378) derivatives allows for a reliable prediction of the expected proton environments. For instance, in analogous 3-acetylcoumarins, the sharp singlet for the acetyl methyl protons typically appears in the upfield region. asianpubs.org The methoxy protons also present as a sharp singlet. The aromatic protons on the benzopyran ring exhibit complex splitting patterns (doublets and doublets of doublets) in the downfield region, with their specific chemical shifts influenced by the position of the methoxy substituent. The vinylic proton at the C4 position is highly deshielded and appears as a distinct singlet further downfield. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for 2H-1-Benzopyran, 3-acetyl-6-methoxy-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Acetyl (CH₃) | ~2.7 | Singlet |

| Methoxy (OCH₃) | ~3.9 | Singlet |

| Aromatic (H-5, H-7, H-8) | ~7.0-7.5 | Multiplet |

| Vinylic (H-4) | ~8.5 | Singlet |

| Note: Data are predicted based on the analysis of similar coumarin structures. asianpubs.orgresearchgate.netmdpi.com |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum for 3-acetyl-6-methoxy-2H-1-benzopyran-2-one would display twelve distinct signals, corresponding to each unique carbon atom.

The carbonyl carbons of the lactone and acetyl groups are the most deshielded, appearing at the lowest field. researchgate.net The carbon atoms of the aromatic ring and the pyranone double bond resonate in the intermediate region, while the aliphatic carbons of the methoxy and acetyl methyl groups are found in the most upfield region of the spectrum. Analysis of related structures, such as 3-acetylcoumarin (B160212), shows the lactone carbonyl (C-2) and acetyl carbonyl carbons appearing around 160 ppm and 195 ppm, respectively. researchgate.net The methoxy carbon signal is typically found around 56 ppm. ceon.rs

Table 2: Predicted ¹³C NMR Spectral Data for 2H-1-Benzopyran, 3-acetyl-6-methoxy-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetyl (CH₃) | ~30 |

| Methoxy (OCH₃) | ~56 |

| Aromatic & Vinylic Carbons | ~115-155 |

| Lactone Carbonyl (C=O) | ~160 |

| Acetyl Carbonyl (C=O) | ~195 |

| Note: Data are predicted based on the analysis of similar coumarin structures. researchgate.netmdpi.comresearchgate.netceon.rs |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The IR spectrum of 3-acetyl-6-methoxy-2H-1-benzopyran-2-one displays characteristic absorption bands that confirm its structure.

Key vibrational frequencies include strong, sharp peaks for the two carbonyl groups: the α,β-unsaturated lactone carbonyl (C=O) and the acetyl carbonyl. In similar coumarin structures, these bands are typically observed in the region of 1740-1660 cm⁻¹. asianpubs.orgnih.gov Specifically, the lactone carbonyl stretch is expected around 1735-1720 cm⁻¹, while the acetyl carbonyl stretch appears at a lower wavenumber, around 1690-1660 cm⁻¹, due to conjugation. Other significant absorptions include C-O stretching for the ether and lactone groups, and C=C stretching for the aromatic ring. A computed vapor phase IR spectrum is available, which supports the identification of these functional groups. spectrabase.com

Table 3: Characteristic IR Absorption Bands for 2H-1-Benzopyran, 3-acetyl-6-methoxy-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Lactone Carbonyl (C=O) | Stretch | ~1725 |

| Acetyl Carbonyl (C=O) | Stretch | ~1668 |

| Aromatic C=C | Stretch | ~1600-1450 |

| C-O-C (Ether & Lactone) | Stretch | ~1250-1100 |

| Note: Wavenumbers are based on data for analogous coumarin compounds. asianpubs.orgnih.gov |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. The electron ionization (EI) mass spectrum of 3-acetyl-6-methoxy-2H-1-benzopyran-2-one would show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight of 218 g/mol .

The fragmentation pattern is characteristic of the coumarin core and its substituents. Common fragmentation pathways would involve the loss of small, stable molecules. For this compound, key fragments would likely arise from the loss of a methyl group (·CH₃, M-15), carbon monoxide (CO, M-28) from the lactone ring, and an acetyl radical (·COCH₃, M-43). These fragmentation patterns are crucial for confirming the presence and connectivity of the substituent groups.

Table 4: Expected Mass Spectrometry Data for 2H-1-Benzopyran, 3-acetyl-6-methoxy-

| Ion | m/z (Expected) | Identity |

| [M]⁺ | 218 | Molecular Ion |

| [M-CH₃]⁺ | 203 | Loss of a methyl radical |

| [M-CO]⁺ | 190 | Loss of carbon monoxide |

| [M-COCH₃]⁺ | 175 | Loss of an acetyl radical |

| Note: Fragmentation pattern is predicted based on the compound's structure and known fragmentation of coumarins. |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state by mapping the electron density of a single crystal. The crystal structure of 3-acetyl-6-methoxy-2H-1-benzopyran-2-one has been determined through single-crystal X-ray diffraction analysis. researchgate.net

The compound crystallizes in the triclinic system with the space group P1. researchgate.net This analysis confirms the planarity of the benzopyran ring system and reveals the precise bond lengths, bond angles, and torsion angles of the entire molecule. The acetyl group is observed to be nearly coplanar with the coumarin ring, which allows for extended π-conjugation across the molecule. The crystallographic data provide the most accurate and detailed picture of the molecule's solid-state conformation.

Table 5: Crystallographic Data for 2H-1-Benzopyran, 3-acetyl-6-methoxy-

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 5.424(1) Å |

| b | 8.409(2) Å |

| c | 11.579(2) Å |

| α | 104.58(2)° |

| β | 99.29(1)° |

| γ | 90.97(2)° |

| Volume (V) | 503.49(17) ų |

| Z | 2 |

| Data from a 1989 structural report. researchgate.net |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen) in a compound. This experimental data is then compared to the theoretical values calculated from the molecular formula (C₁₂H₁₀O₄) to verify the compound's purity and empirical formula.

For a pure sample of 3-acetyl-6-methoxy-2H-1-benzopyran-2-one, the experimental percentages of carbon and hydrogen should closely match the calculated values. This verification is a critical step in the characterization of a newly synthesized compound, ensuring that the substance under investigation has the correct elemental composition. While specific experimental results for this compound are not available in the provided search results, the theoretical values serve as the benchmark for such analysis. mdpi.com

Table 6: Elemental Analysis Data for C₁₂H₁₀O₄

| Element | Theoretical Mass % |

| Carbon (C) | 66.05% |

| Hydrogen (H) | 4.62% |

| Oxygen (O) | 29.33% |

| Note: Values are calculated based on the molecular formula. |

Theoretical and Computational Investigations of 2h 1 Benzopyran, 3 Acetyl 6 Methoxy

Quantum Chemical Calculations and Molecular Orbital Theory (e.g., RHF-631G**)

Quantum chemical calculations are employed to understand the electronic structure and reactivity of 2H-1-Benzopyran, 3-acetyl-6-methoxy-. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF), using basis sets such as 6-31G**, allow for the optimization of the molecule's geometry and the calculation of its electronic properties.

For instance, theoretical studies on similar coumarin (B35378) derivatives, such as 3-acetyl-8-methoxy-coumarin, have been performed using DFT at the B3LYP/6-31G(d) level to optimize the molecular structure. asianpubs.org These calculations help in determining key geometric parameters that are often in good agreement with experimental data from X-ray crystallography. asianpubs.org

A critical aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For related 3-acetyl-coumarin derivatives, the HOMO and LUMO levels have been deduced to understand their electronic and optical properties. asianpubs.org

Table 1: Representative Quantum Chemical Descriptors for Coumarin Derivatives

| Descriptor | Typical Value/Significance | Reference |

|---|---|---|

| HOMO Energy | Indicates electron-donating capability. | asianpubs.org |

| LUMO Energy | Indicates electron-accepting capability. | asianpubs.org |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | asianpubs.org |

This table presents typical descriptors derived from quantum chemical calculations for coumarin-type compounds. Specific values for 2H-1-Benzopyran, 3-acetyl-6-methoxy- would require dedicated computation.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

Before a compound can be considered for further development, its pharmacokinetic profile must be evaluated. In silico ADMET prediction provides an early assessment of a compound's drug-likeness, helping to avoid costly failures in later stages of drug discovery. researchgate.net Various online tools and computational models, such as pkCSM and SwissADME, are used to predict these properties based on the molecular structure. researchgate.netnih.govnih.gov

These predictions assess several key parameters:

Absorption: Properties like human intestinal absorption (HIA), Caco-2 cell permeability, and adherence to rules like Lipinski's Rule of Five are calculated to estimate oral bioavailability.

Distribution: Parameters such as the volume of distribution (VDss) and blood-brain barrier (BBB) permeability are predicted to understand how the compound distributes throughout the body.

Metabolism: The model predicts which cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it.

Excretion: Predictions of total clearance provide an estimate of how quickly the compound is removed from the body.

Toxicity: Potential toxic effects, such as AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity, are flagged.

For various coumarin and heterocyclic derivatives, ADMET properties have been calculated to ensure they possess a satisfactory pharmacokinetic and toxicity profile before proceeding with synthesis and in vitro testing. researchgate.netnih.govnih.gov

Table 2: Predicted ADMET Properties for a Representative Coumarin Scaffold

| Property | Predicted Value/Outcome | Significance | Reference |

|---|---|---|---|

| Absorption | |||

| Lipinski's Rule | Compliant (0 violations) | Good oral bioavailability potential. | researchgate.netnih.gov |

| Intestinal Absorption | High | Likely to be well-absorbed from the gut. | researchgate.net |

| Distribution | |||

| BBB Permeability | Low/Non-permeable | Reduced potential for central nervous system side effects. | nih.gov |

| Metabolism | |||

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions involving this enzyme. | nih.gov |

| CYP3A4 Inhibitor | Yes/No | Potential for drug-drug interactions, needs experimental verification. | nih.gov |

| Toxicity | |||

| AMES Toxicity | Non-toxic | Low probability of being mutagenic. | researchgate.netnih.gov |

This table is illustrative of ADMET predictions for coumarin-like molecules. The specific profile for 2H-1-Benzopyran, 3-acetyl-6-methoxy- would require a dedicated in silico analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.com By identifying key molecular descriptors that influence activity, QSAR models can predict the efficacy of novel compounds and guide the design of more potent analogues. nih.govresearchgate.net

For benzopyran derivatives, 2D- and 3D-QSAR studies have been conducted to understand the structural requirements for inhibiting targets like the P-glycoprotein transporter. nih.gov These studies have revealed that:

2D-QSAR models can establish a linear correlation between descriptors like the van der Waals surface area of hydrophobic atoms and the pharmacological activity. nih.gov

3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide contour maps that visualize the favorable and unfavorable regions around the molecule for steric, electrostatic, and hydrophobic properties. frontiersin.org These models have identified the importance of specific pharmacophoric features, including hydrogen bond donors, acceptors, and hydrophobic groups, for high activity. nih.gov

The reliability of a QSAR model is assessed through rigorous internal and external validation techniques, ensuring its predictive power for new compounds. nih.govfrontiersin.org

Table 3: Key Descriptors in QSAR Models for Benzopyran Derivatives

| Descriptor Type | Example Descriptor | Influence on Activity | Reference |

|---|---|---|---|

| 2D (Topological) | vdW surface area (hydrophobic atoms) | A linear correlation with increased activity has been observed. | nih.gov |

| 3D (Spatial) | H-bond donor/acceptor fields | Specific spatial arrangements are crucial for binding and activity. | nih.gov |

| 3D (Spatial) | Hydrophobic fields | Optimized hydrophobic interactions enhance biological efficacy. | nih.gov |

This table summarizes descriptors found to be significant in QSAR studies of related benzopyran compounds.

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique provides valuable insights into the binding mode, affinity, and specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov

Docking studies have been widely used to investigate the interaction of coumarin derivatives with various biological targets, including enzymes and receptors. nih.govnih.gov For example, simulations of benzopyran derivatives with serine proteases like thrombin have helped to elucidate the molecular basis for their potency and selectivity. nih.gov The analysis of docked poses can reveal key amino acid residues in the active site that are critical for binding. Optimized hydrophobic interactions and hydrogen bonding at the ligand-target interface are often hallmarks of effective molecular recognition and biological activity. nih.gov

Table 4: Representative Molecular Docking Results for Coumarin Derivatives with a Target Protein

| Parameter | Description | Example Finding | Reference |

|---|---|---|---|

| Binding Affinity (Score) | An estimation of the binding energy (e.g., in kcal/mol). Lower values indicate stronger binding. | Scores such as -7 to -11 kcal/mol suggest strong binding affinity. | nih.gov |

| Hydrogen Bonds | Formation of H-bonds between the ligand and protein residues. | H-bonds with key residues like THR, TYR, or ASN stabilize the complex. | mdpi.com |

| Hydrophobic Interactions | Interactions involving nonpolar residues. | Interactions with residues like PHE, TRP, and ILE contribute to binding. | nih.gov |

This table illustrates the type of data obtained from molecular docking simulations. The specific interactions for 2H-1-Benzopyran, 3-acetyl-6-methoxy- would depend on the protein target being studied.

Network Pharmacology Analysis to Elucidate Systemic Interactions

Network pharmacology is an emerging field that investigates the complex interactions between drug molecules, their multiple protein targets, and the associated biological pathways at a systems level. nih.gov This approach moves beyond the "one drug, one target" paradigm to provide a holistic view of a compound's mechanism of action. nih.gov

The process typically involves:

Target Identification: Identifying potential protein targets of the compound using databases and prediction algorithms.

Network Construction: Building a "compound-target-disease" interaction network to visualize the relationships.

Functional Enrichment Analysis: Performing analyses (e.g., GO and KEGG) to identify the key biological processes and signaling pathways that are modulated by the compound's targets. nih.gov

For natural products and their derivatives, network pharmacology has been used to predict how they might exert therapeutic effects, for instance, by modulating pathways like MAPK signaling, TNF signaling, or PI3K-Akt signaling. nih.govnih.gov This analysis can reveal unexpected relationships between different protein targets and suggest novel therapeutic applications for a compound. researchgate.net While specific network pharmacology studies on 2H-1-Benzopyran, 3-acetyl-6-methoxy- are not prominently available, the methodology provides a powerful framework for future investigations into its systemic effects. nih.gov

Biological Activities and Pharmacological Studies of 2h 1 Benzopyran, 3 Acetyl 6 Methoxy and Its Derivatives

Antimicrobial Efficacyresearchgate.netpsu.edunih.gov

Coumarin (B35378) and its derivatives are a well-established class of chemical compounds recognized for their broad-spectrum antimicrobial properties. researchgate.netnih.gov Both naturally occurring and synthetic coumarins have demonstrated notable activity against various microbial pathogens, including bacteria and fungi. researchgate.netpsu.edu The antimicrobial potential of these compounds is often linked to their specific structural features. researchgate.netnih.gov

Antibacterial Activity (Gram-Positive and Gram-Negative)researchgate.netresearchgate.net

Derivatives of the 2H-1-benzopyran-2-one structure are known to possess antibacterial properties. researchgate.net Studies on related compounds have shown activity against both Gram-positive and Gram-negative bacteria, although efficacy can vary depending on the specific bacterial strain and the substitutions on the coumarin ring. researchgate.netnih.gov For instance, some spiro[1-benzofuran-2,1'-cyclohexane] derivatives have proven active against Gram-positive bacteria but inactive against Gram-negative strains, with lipophilicity being an important factor in their activity. nih.gov

Research on a closely related compound, 3-acetyl coumarin, evaluated its bactericidal effects against the Gram-negative plant pathogens Erwinia amylovora and Ralstonia solanacearum. ekb.egekb.eg The activity was determined using the agar (B569324) disk-diffusion method and compared with the standard antibiotic, streptomycin. ekb.eg The results indicated that 3-acetyl coumarin possesses bactericidal activity, though it was found to be less potent than the standard. ekb.egekb.eg The minimum inhibitory concentration (MIC) for 3-acetyl coumarin against Erwinia amylovora was determined to be 1x10⁻² M, while against Ralstonia solanacearum, the MIC was 2x10⁻³ M. ekb.eg

Table 1: Antibacterial Activity of 3-Acetyl Coumarin

| Bacterial Strain | Concentration (M) | Inhibition Zone Diameter (mm) | MIC (M) |

| Erwinia amylovora | 1x10⁻³ | - | 1x10⁻² |

| 2x10⁻³ | - | ||

| 1x10⁻² | 11 | ||

| Ralstonia solanacearum | 1x10⁻³ | 5 | 2x10⁻³ |

| 2x10⁻³ | - | ||

| 1x10⁻² | 16.4 | ||

| Data sourced from Alexandria Science Exchange Journal. ekb.eg |

Antifungal Propertiesresearchgate.net

The coumarin scaffold is also associated with significant antifungal properties. researchgate.netnih.govnih.gov The efficacy of these compounds against fungal pathogens has been a subject of various studies, highlighting their potential as lead structures for new antifungal agents. nih.gov

The fungicidal activity of 3-acetyl coumarin was tested against the plant pathogenic fungi Alternaria solani and Fusarium oxysporum using the poisoned food technique. ekb.eg The study measured the inhibition of fungal growth compared to the standard fungicide mancozeb. ekb.egekb.eg The results showed that 3-acetyl coumarin exhibited fungicidal effects against both tested species, although its activity was less pronounced than that of mancozeb. ekb.egekb.eg

Table 2: Antifungal Activity of 3-Acetyl Coumarin

| Fungal Strain | Concentration (M) | Inhibition (%) |

| Alternaria solani | 1x10⁻³ | 20.4 |

| 2x10⁻³ | 28.9 | |

| 1x10⁻² | 45.6 | |

| Fusarium oxysporum | 1x10⁻³ | 15.6 |

| 2x10⁻³ | 24.4 | |

| 1x10⁻² | 40.0 | |

| Data sourced from Alexandria Science Exchange Journal. ekb.eg |

Antioxidant Mechanismsresearchgate.netnih.gov

Coumarins are recognized for their antioxidant capabilities, which are largely attributed to their chemical structure. researchgate.netnih.govnih.gov The antioxidant action of these phenolic compounds often involves mechanisms like scavenging free radicals and interrupting oxidative chain reactions, thereby protecting cells from oxidative damage. nih.govmdpi.com

Radical Scavenging Activity (e.g., DPPH• Assay)

A primary mechanism of antioxidant action is the ability to donate a hydrogen atom to a free radical, neutralizing its reactivity. mdpi.com The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•) radical scavenging assay is a common method used to evaluate this capacity. nih.gov

While specific DPPH assay data for 3-acetyl-6-methoxy-2H-1-benzopyran was not found, a study on closely related 3-carboxycoumarin derivatives provides relevant insights. nih.gov In this study, 3-acetyl-6-hydroxy-2H-1-benzopyran-2-one (a derivative differing by a hydroxyl group instead of a methoxy (B1213986) group at the 6-position) was evaluated for its DPPH• radical scavenging activity. nih.gov The results from this research indicated that the presence of hydroxyl groups on the coumarin ring structure is correlated with the observed DPPH• radical scavenging effects. nih.gov This suggests that the substitution pattern on the benzopyran ring is a key determinant of antioxidant potential. nih.gov

Modulation of Endogenous Antioxidant Enzyme Systems

A comprehensive strategy to combat oxidative stress involves boosting the body's own endogenous antioxidant defense systems. nih.gov This can include enhancing the activity of enzymes such as superoxide (B77818) dismutase (SOD), which catalyzes the dismutation of superoxide anions into less harmful molecules. nih.gov While certain coumarin-based molecules have been investigated for their ability to inhibit enzymes like acetylcholinesterase, specific research detailing the modulation of endogenous antioxidant enzyme systems by 2H-1-Benzopyran, 3-acetyl-6-methoxy- or its immediate derivatives is not prevalent in the reviewed literature. mdpi.com Generally, the supplementation of exogenous antioxidants is considered a strategy to support and enhance the body's intrinsic antioxidant defenses. nih.gov

Anti-inflammatory Investigationsresearchgate.netnih.gov

The coumarin class of compounds is known for possessing a wide range of pharmacological properties, including anti-inflammatory activity. researchgate.netnih.govnih.gov The anti-inflammatory potential of coumarins has made them a subject of interest in medicinal chemistry. However, specific studies focusing on the anti-inflammatory mechanisms and efficacy of 2H-1-Benzopyran, 3-acetyl-6-methoxy- are not detailed in the available scientific literature.

Downregulation of Pro-inflammatory Cytokines

The anti-inflammatory properties of coumarin derivatives are partly attributed to their ability to modulate the production of pro-inflammatory cytokines. While direct studies on 2H-1-Benzopyran, 3-acetyl-6-methoxy- are limited, research on analogous structures provides significant insights.

Studies on coumarin derivatives with substitutions at the 6-position, such as 6-methylcoumarin (B191867) and 6,7-dimethoxy-4-methylcoumarin, have demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophage models. nih.govnih.govresearchgate.net These compounds have been shown to significantly reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govnih.govresearchgate.net

The mechanism behind this downregulation often involves the inhibition of major inflammatory signaling pathways. Research indicates that these coumarin derivatives can suppress the phosphorylation of the mitogen-activated protein kinase (MAPK) family (including ERK, JNK, and p38) and inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.govresearchgate.net By preventing the degradation of IκBα, an inhibitor of NF-κB, these compounds block the translocation of the p65 subunit of NF-κB to the nucleus, thereby halting the transcription of pro-inflammatory genes. nih.govmdpi.comnih.gov For example, 6-methylcoumarin was found to decrease the LPS-stimulated phosphorylation levels of ERK, JNK, and p38 by 38.9%, 53.8%, and 59.7%, respectively, at a concentration of 500 μM. nih.gov Similarly, Scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin) has been reported to exert anti-inflammatory effects by inhibiting the NF-κB signal cascade. researchgate.net

Enzyme Inhibition (e.g., Cyclooxygenase-2, Lipoxygenase)

A key mechanism of the anti-inflammatory action of benzopyran derivatives is the inhibition of enzymes involved in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov COX-2 is an inducible enzyme that is upregulated during inflammation and is a primary target for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com

Several benzopyran and coumarin derivatives have been identified as selective COX-2 inhibitors. nih.govmdpi.com The presence of a methoxy group on the coumarin nucleus is often considered important for this activity. mdpi.com Molecular docking studies have suggested that the oxygen of the methoxy group can form hydrogen bonds with key amino acid residues like Tyr385 within the COX-2 active site, contributing to greater selectivity. mdpi.com For instance, certain dihydropyrazole derivatives incorporating a benzo oxygen heterocycle were designed as potent and selective COX-2 inhibitors, with compound 4b showing a COX-2 IC50 value of 0.35 µM, which was more potent than the reference drug Celecoxib (IC50 = 0.41 µM). mdpi.com

Anticancer and Antitumor Research

The benzopyran scaffold is a privileged structure in the design of anticancer agents, with derivatives showing activity against various cancer types through multiple mechanisms. researchgate.netresearchgate.net

Inhibition of Cancer Cell Proliferation

A significant body of research has focused on the antiproliferative activity of benzopyran derivatives against a wide range of cancer cell lines. nih.govnih.gov Studies have shown that substitutions on the coumarin ring system are critical for cytotoxic activity. For example, a series of 6-pyrazolinylcoumarin derivatives were synthesized and tested, with one compound showing a mean GI50 value of 10.20 μM across 60 cancer cell lines, and particular sensitivity towards leukemia cell lines CCRF-CEM and MOLT-4. nih.gov

The presence of a methoxy group has been noted as favorable for antitumor properties. nih.gov In one study, a chalcone (B49325) derivative containing a 6-Methoxy-1H-indol-3-yl group exhibited exceptionally potent antiproliferative activity, with IC50 values ranging from 3 to 9 nM across six different cancer cell lines. nih.gov Another study on 2-aminopropyl benzopyran derivatives identified several compounds with selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines. rsc.org The data below summarizes the antiproliferative activity of selected benzopyran derivatives.

| Compound/Derivative | Cancer Cell Line | IC50 / GI50 Value (µM) | Reference |

| 6-Pyrazolinylcoumarin (47 ) | Leukemia (CCRF-CEM) | 1.88 | nih.gov |

| 6-Pyrazolinylcoumarin (47 ) | Leukemia (MOLT-4) | 1.92 | nih.gov |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297) (7 ) | Lung (A549) | 48.1 | nih.gov |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (7 ) | Liver (CRL 1548) | 45.1 | nih.gov |

| 9-Methoxycanthin-6-one | Ovarian (A2780) | 3.79 | mdpi.com |

| 9-Methoxycanthin-6-one | Colorectal (HT29) | 5.25 | mdpi.com |

| Dihydropyrazole derivative (4b ) | Colon (SW620) | 0.86 | mdpi.com |

Anti-invasive and Antimigrative Properties in Malignancy Models

The metastatic cascade, involving cell invasion and migration, is a critical target for anticancer therapies. Several studies have highlighted the potential of 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives to inhibit these processes. These compounds were evaluated for their ability to reduce the invasive behavior of HT1080 fibrosarcoma cells in Boyden chamber assays. researchgate.net

Research has shown that the nature of the substituent at the 6-position of the coumarin ring significantly influences the anti-invasive effect. researchgate.net For instance, replacing an acetoxymethyl group with an acetamidomethyl substituent at the 6-position was possible without a loss of potency. researchgate.net Furthermore, having an aryl ester at the 3-position was found to be preferable for inducing marked biological activity compared to a thioester or amide function. researchgate.net These findings underscore the potential of aryl esters of 6-substituted coumarin-3-carboxylic acids as a new class of anti-cancer agents that specifically target cell invasion and metastasis. researchgate.net

Mechanisms of Action in Cancer Therapy

The anticancer effects of benzopyran derivatives are mediated through various molecular mechanisms. One prominent mechanism is the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govrsc.org For example, certain 2-aminopropyl benzopyran derivatives were found to downregulate the anti-apoptotic protein Bcl-2, while others caused cell cycle arrest in the G1 phase by downregulating cyclins CCND1 and CCND2. rsc.org

Another identified mechanism is the inhibition of tubulin polymerization. nih.gov Tubulin is a crucial component of the cytoskeleton, and its disruption interferes with mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Some indole (B1671886) chalcones with methoxy groups act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) binding site. nih.gov

Additionally, some benzopyran derivatives have been shown to induce DNA damage and activate the corresponding cellular response machinery. nih.gov A novel benzopyrane derivative, SIMR1281, was reported to modulate key enzymes in cancer cell metabolism and survival, such as thioredoxin reductase 1, and to induce the expression of the cell cycle inhibitor p21. nih.gov

Antiviral Activity (e.g., Anti-HIV)

The coumarin scaffold has been extensively investigated for the development of novel anti-HIV agents. nih.govsci-hub.se These derivatives have the potential to inhibit multiple stages of the HIV replication cycle, including targeting viral enzymes like reverse transcriptase (RT), protease, and integrase. nih.govsci-hub.se

Methoxy- and hydroxy-derivatives of coumarin have shown moderate to high anti-HIV activity. nih.gov For instance, Osthol, a C8-coumarin monoterpenoid, exhibited high inhibitory activity against HIV replication in H9 cells with an EC50 value of 0.64 μM. nih.gov A series of synthesized 6-acetyl-coumarin derivatives were evaluated for their antiretroviral activity against an HIV-1 strain in C8166 T-cells. ijpsonline.com The results indicated that compounds with an electron-withdrawing group on the phenyl ring attached to the coumarin nucleus were crucial for potent activity. ijpsonline.com Specifically, compounds 2a , 2g , and 2h from this series showed potent inhibition with IC50 values of 4.7, 4.5, and 0.35 μM, respectively. ijpsonline.com These findings highlight that the coumarin nucleus, with appropriate substitutions, serves as a valuable scaffold for designing new and effective anti-HIV agents. nih.govijpsonline.com

Other Pharmacological Effects

Derivatives of 2H-1-benzopyran have been investigated for a range of other pharmacological effects beyond antiviral activity. These include influences on the cardiovascular system and cellular signaling pathways.

Benzopyran derivatives are recognized as potassium channel openers (KCOs) that possess potent antihypertensive properties. nih.govresearchgate.netbenthamdirect.com Their mechanism of action involves the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. researchgate.net

A series of trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols were synthesized and evaluated for antihypertensive activity. nih.gov Structure-activity relationship studies revealed that optimal blood pressure-lowering activity requires a strong electron-withdrawing group at the 6-position of the benzopyran ring. nih.gov Further studies on 6,7-disubstituted derivatives showed that the potent activity of 6-monosubstituted compounds could be enhanced by adding an amino or acetylamino group at the C(7) position. nih.gov The combination of a 6-nitro or 6-cyano group with a 7-amino or 7-acetylamino group conferred superior antihypertensive activity compared to the reference drugs hydralazine (B1673433) and nifedipine (B1678770) in spontaneously hypertensive rats. nih.gov These findings underscore the importance of the substitution pattern on the benzopyran nucleus, including at the C-6 position occupied by a methoxy group in the subject compound, for modulating antihypertensive effects.

The ability of benzopyran derivatives to function as potassium channel openers (KCOs) is a cornerstone of their pharmacological profile. nih.govresearchgate.netbenthamdirect.com These compounds primarily act on ATP-sensitive potassium channels (KATP), causing membrane hyperpolarization. researchgate.net This action leads to the relaxation of smooth muscle, which is the basis for their utility in conditions like hypertension. researchgate.net The benzopyran derivative cromakalim (B1669624) is a well-known KATP channel opener. acs.org

Research has focused on synthesizing new KCOs based on the benzopyran scaffold to enhance potency and selectivity. researchgate.net Studies involving systematic variation at the 6-position of the benzopyran ring have been conducted to investigate structure-activity relationships. researchgate.net The activation of K⁺ channels results in membrane hyperpolarization and subsequent vasodilation. researchgate.net This mechanism is also linked to cardioprotective effects, where KCOs can protect the heart from ischemic events, an action that may be independent of vasodilation. nih.govbenthamdirect.comacs.org

Phosphodiesterases (PDEs) are enzymes that modulate cellular signaling by hydrolyzing the second messengers cAMP and cGMP. capes.gov.br Inhibition of these enzymes is a therapeutic strategy for various diseases. Benzopyran and related chromone (B188151) derivatives have been identified as inhibitors of several PDE isoforms.

A series of benzopyran derivatives of rolipram (B1679513) were prepared, with one compound proving to be a potent inhibitor of the PDE IV isoenzyme. capes.gov.br In other research, chromone derivatives have been explored as inhibitors of different PDE families. A hit compound with a chromone scaffold showed moderate inhibitory activity against PDE10A with an IC₅₀ of 500 nM, which was later optimized to a derivative with an IC₅₀ of 6.5 nM. google.com Introducing a 6-methoxy group to the chromone scaffold enhanced the inhibitory potency approximately threefold. google.com Additionally, the methanol (B129727) extract of agarwood, which contains chromone derivatives, showed inhibitory activity against PDE3A. capes.gov.br One isolated 2-(2-phenylethyl)chromone (B1200894) derivative demonstrated PDE3A inhibition with an IC₅₀ of 4.83 μM. capes.gov.br

In Vitro and In Vivo Pharmacological Evaluation Methodologies

A variety of standardized assays are employed to evaluate the pharmacological potential of compounds like 2H-1-Benzopyran, 3-acetyl-6-methoxy- and its derivatives. These methodologies are crucial for determining bioactivity, understanding mechanisms of action, and identifying promising therapeutic candidates.

Cell-Based Assays (e.g., Boyden Chamber Assay, Cytotoxicity Assays)

Boyden Chamber Assay

The Boyden chamber assay is a widely used and accepted method for evaluating cell migration and invasion. nih.govmerckmillipore.comsigmaaldrich.com The apparatus consists of two compartments separated by a microporous membrane. nih.gov Cells are seeded into the upper compartment, often in serum-free media, while a chemoattractant is placed in the lower compartment. nih.govmerckmillipore.com

After an incubation period, cells that have actively migrated through the pores in the membrane toward the chemoattractant are fixed, stained, and counted. nih.gov This technique, also known as a transwell migration assay, is fundamental in cancer research for measuring the metastatic potential of tumor cells and for screening compounds that may inhibit this process. sigmaaldrich.comelsevierpure.com The assay can be adapted to measure invasion by coating the membrane with an extracellular matrix (ECM) protein mixture, which cells must degrade to migrate. sigmaaldrich.com It is a standard method used to assess the effects of novel compounds, such as benzopyran derivatives, on cell motility. sigmaaldrich.comelsevierpure.com

Cytotoxicity Assays

Cytotoxicity assays are essential for determining the concentration at which a compound becomes toxic to cells, a critical parameter in drug development. These assays are often used to screen for potential anticancer agents by measuring a compound's ability to inhibit cell growth or induce cell death in cancer cell lines.

One common method is the MTT assay, which was used to study a series of platinum(II) complexes for their in vitro cytotoxic activity against various human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF7), and ovarian carcinoma (A2780). nih.gov The results are typically expressed as an IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.

The table below summarizes the findings from a study on the cytotoxicity of certain benzophenanthridine derivatives, which were evaluated for their ability to inhibit Tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair.

| Compound | Cell Line | Activity | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| Benzophenanthridine Derivative 14 | - | TDP1 Inhibition | 1.7 ± 0.24 | |

| Benzophenanthridine Derivative 16 | - | TDP1 Inhibition | >10 | |

| Benzophenanthridine Derivative 18 | - | TDP1 Inhibition | >10 | |

| Benzophenanthridine Derivative 20 | - | TDP1 Inhibition | >10 | |

| Benzophenanthridine Derivative 25 | - | TDP1 Inhibition | >10 | |

| Benzophenanthridine Derivative 27 | - | TDP1 Inhibition | >10 |

Preclinical Animal Model Studies

Derivatives of the 2H-1-benzopyran scaffold have been evaluated in a variety of preclinical animal models, demonstrating a range of pharmacological activities. These in vivo studies are crucial for understanding the therapeutic potential of this class of compounds.

One area of significant findings is in neuropharmacology. A study involving novel benzopyran-2-one derivatives in Swiss albino mice revealed significant neuropharmacological properties. matjournals.in The tested compounds demonstrated notable anticonvulsant effects in the pentylenetetrazole (PTZ)-induced seizure model, where they prolonged the onset of seizures and reduced both the duration of seizures and the mortality rate compared to the control group. matjournals.in The same study also reported anxiolytic, skeletal muscle relaxant, and analgesic effects, along with a decrease in spontaneous motor activity. matjournals.in

In the field of endocrinology and oncology, a potent benzopyran derivative, CHF 4227, has shown tissue-selective estrogen agonist/antagonist effects in rat models. nih.gov In ovariectomized (OVX) rats, oral administration of CHF 4227 for four weeks effectively prevented bone density loss and normalized serum osteocalcin (B1147995) levels, indicating strong potential for osteoporosis treatment. nih.gov The compound also reduced serum cholesterol. nih.gov Furthermore, in a dimethylbenz[a]anthracene (DMBA)-induced mammary tumor model, CHF 4227 significantly inhibited tumor development, reducing the incidence from 87.5% in the control group to 26.3% in the treated group over a six-month period. nih.gov This highlights its potential as an anticancer agent. nih.gov

The anti-inflammatory potential of benzopyran analogues has also been confirmed in vivo. A series of 3,6-di-substituted-7-hydroxy-2-methyl-4H-1-benzopyran-4-one derivatives were assessed using the carrageenan-induced rat paw edema model. researchgate.net One particular compound from the series, designated 7g, exhibited significant, dose-dependent anti-inflammatory activity. At doses of 50 and 75 mg/kg, it produced a substantial reduction in edema, with inhibition rates of 88.61% and 91.57% respectively, four hours after administration, comparable to the standard drug Diclofenac. researchgate.net

Table 1: Summary of Preclinical Animal Studies on 2H-1-Benzopyran Derivatives

| Compound Class | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Benzopyran-2-one derivatives | Swiss albino mice | Anticonvulsant, anxiolytic, skeletal muscle relaxant, analgesic effects. | matjournals.in |

| CHF 4227 (Benzopyran derivative) | Ovariectomized rats | Prevented bone loss, reduced serum cholesterol. | nih.gov |

| CHF 4227 (Benzopyran derivative) | DMBA-induced rat model | Significantly reduced incidence of mammary tumors. | nih.gov |

| 3,6-di-substituted-1-benzopyran-4-one | Wistar rats | Potent, dose-dependent anti-inflammatory activity in paw edema model. | researchgate.net |

Structure-Activity Relationship (SAR) Studies for 2H-1-Benzopyran, 3-acetyl-6-methoxy- Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of 2H-1-benzopyran analogues influences their biological activity. These investigations aim to identify which parts of the molecule are essential for its pharmacological effects and how modifications can enhance potency and selectivity. nih.govnih.gov

Research into a variety of benzopyran derivatives has established that both the core heterocyclic ring system and the nature of its substituents are critical determinants of activity. nih.govmdpi.com For instance, in a study on the gastroprotective activity of a complex 1H-2-benzopyran-1-one derivative, it was determined that the integrity of the 1H-2-benzopyran-1-one skeleton was essential for the compound to exert its effect. nih.gov Similarly, SAR analyses of 3-heteroarylcoumarins as potential antitumor agents have revealed that specific fused heterocyclic rings attached at the 3-position can dramatically influence cytotoxic activity. mdpi.com These studies underscore the modular nature of the benzopyran scaffold, where the core structure provides a necessary foundation and the substituents fine-tune the biological action.

Impact of Substituents on Biological Efficacy

The type and position of substituent groups on the benzopyran ring system have a profound impact on biological efficacy. Research has consistently shown that even minor chemical modifications can lead to significant changes in potency and the spectrum of activity.

In the development of neuroprotective agents based on the 2,2-dimethylbenzopyran structure, the introduction of a methoxy group onto an aniline (B41778) substituent significantly increased the survival rate of neurons in an in vitro model of oxygen-glucose deprivation. nih.gov The position of this methoxy group was also critical, with meta and para substitutions proving more potent than an ortho substitution. nih.gov

For a series of 1H-2-benzopyran-1-one derivatives with gastroprotective properties, modifications to the amino acid moiety attached to the core structure were found to significantly alter the activity. nih.gov Specifically, acetylation of a primary amine in the side chain led to a considerable decrease in activity, while further acetylation of hydroxyl groups resulted in complete inactivation of the compound. nih.gov This indicates a strict requirement for a free amine and specific hydroxyl groups for biological function.

In the context of antiproliferative activity, studies on 3-acetyl-6-bromo-2H-chromen-2-one derivatives showed that the nature of the substituent at position 3 was a key determinant of cytotoxicity against liver carcinoma cells. mdpi.com For example, a pyrazole (B372694) derivative with a CONHPh group at this position exhibited greater inhibitory activity than a similar derivative with an unsubstituted phenyl (Ph) group. mdpi.com

Table 2: Influence of Substituents on the Biological Activity of Benzopyran Analogues

| Core Structure | Substituent Modification | Biological Activity | Impact on Efficacy | Reference |

|---|---|---|---|---|

| 2,2-Dimethylbenzopyran | Addition of methoxy group to aniline substituent | Neuroprotection | Increased neuronal survival | nih.gov |

| 1H-2-Benzopyran-1-one | Acetylation of primary amine in side chain | Gastroprotection | Considerable decrease in activity | nih.gov |

| 3-Acetyl-6-bromo-2H-chromen-2-one | CONHPh vs. Ph group at position 3 | Antiproliferative | CONHPh group enhanced inhibitory activity | mdpi.com |

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the 2H-1-benzopyran class, several key pharmacophoric features have been identified.

The benzopyran skeleton itself is a foundational pharmacophoric element. Studies have demonstrated that the intact lactone ring of the 1H-2-benzopyran-1-one skeleton is a requirement for certain biological activities, as hydrolysis of this ring leads to a significant loss of potency. nih.gov This suggests the pyrone ring is involved in crucial interactions with the biological target.

For neuroprotective 2,2-dimethylbenzopyran derivatives, while the benzopyran core is essential, the α,β-unsaturated double bond in a cinnamic acid-derived side chain was found not to be a critical feature for activity. nih.gov This implies that the key interactions are mediated by other parts of the molecule, such as the substituted aromatic rings.

In the case of derivatives with affinity for serotonin (B10506) and dopamine (B1211576) receptors, the spatial arrangement of an amino group relative to the benzopyran ring is a critical pharmacophoric feature. nih.gov The specific stereochemistry and the length of the linker connecting the amine to the core structure are determining factors for receptor affinity and selectivity. nih.gov Furthermore, molecular docking studies of anti-inflammatory chromone derivatives identified that the 7-hydroxy group and the 4-oxo group of the benzopyran core were key features, forming hydrogen bonds with amino acid residues within the active site of the TNF-α protein. researchgate.net

Medicinal Chemistry and Drug Discovery Perspectives of 2h 1 Benzopyran, 3 Acetyl 6 Methoxy

2H-1-Benzopyran, 3-acetyl-6-methoxy- as a Scaffold for Lead Compound Identification

The structure of 2H-1-Benzopyran, 3-acetyl-6-methoxy- provides a versatile scaffold for the identification of lead compounds, which are early-stage candidates in the drug discovery process. The benzopyran-2-one core is a common feature in many biologically active molecules, and the specific substitutions at the 3- and 6-positions offer distinct chemical properties for molecular interactions with biological targets. nih.govraijmr.com The acetyl group at the C-3 position and the methoxy (B1213986) group at the C-6 position are critical for directing the compound's biological profile and providing sites for further chemical modification. connectjournals.commdpi.com

Research has demonstrated that the 3-acetylcoumarin (B160212) framework is a valuable starting point for developing agents with a range of biological activities. For instance, studies on various 3-acetylcoumarin derivatives have revealed their potential as inhibitors of human monoamine oxidase (MAO) enzymes, which are significant targets in the treatment of neurodegenerative diseases. nih.gov While a series of 3-acetylcoumarins were found to be non-cytotoxic against certain breast cancer cell lines, they displayed noteworthy MAO inhibitory activity. nih.gov This highlights the scaffold's potential for selective biological effects, a crucial aspect of lead compound identification.

The process of identifying a lead compound often involves screening libraries of compounds for activity against a specific biological target. The 2H-1-Benzopyran, 3-acetyl-6-methoxy- scaffold is well-suited for inclusion in such libraries due to its synthetic accessibility and the diverse pharmacological properties associated with the broader coumarin (B35378) class, including anti-inflammatory, antimicrobial, and anticancer effects. ijpsjournal.comrsc.orgeurekaselect.com Structure-activity relationship (SAR) studies, which analyze how changes in a molecule's structure affect its biological activity, are fundamental in this phase. For example, SAR analyses of coumarin analogs have shown that the benzene (B151609) ring and the ester bond of the coumarin skeleton are minimal requirements for certain biological activities, such as germination inhibition in plants. biorxiv.org The specific substitution pattern of 2H-1-Benzopyran, 3-acetyl-6-methoxy- provides a unique starting point for such SAR explorations to identify novel lead compounds for human diseases.

| Biological Target/Activity | Scaffold/Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Monoamine Oxidase (MAO) Inhibition | 3-Acetylcoumarins | Derivatives showed interesting MAO-A and MAO-B inhibition, suggesting potential for neuroprotective agents. | nih.gov |

| Antiproliferative Activity | 3-Acetyl-6-bromocoumarin derivatives | Used as an intermediate for synthesizing new heterocyclic compounds with potential antiproliferative effects against liver carcinoma cells. | mdpi.com |

| Anticancer Potential | Coumarin-Chalcones from 3-Acetylcoumarin | Serves as a starting material for coumarin-chalcones with a broad range of bioactivities. | researchgate.net |

| Lipoxygenase Inhibition | Geranyloxy and farnesyloxy 3‐acetylcoumarins | Derivatives show potent inhibition of soybean 15-lipoxygenase, indicating anti-inflammatory potential. | researchgate.net |

Derivatization Strategies for Potency and Selectivity Enhancement

Once a lead compound is identified, derivatization strategies are employed to optimize its properties, primarily to enhance its potency (the concentration required to produce an effect) and selectivity (its ability to act on a specific target). The 2H-1-Benzopyran, 3-acetyl-6-methoxy- scaffold offers several reactive sites for such modifications. The acetyl group at the C-3 position is a particularly versatile handle for chemical synthesis. researchgate.net

Common derivatization strategies for 3-acetylcoumarins include:

Condensation Reactions: The acetyl group's carbonyl function can readily undergo condensation with various amines and hydrazines to form more complex heterocyclic systems. frontiersin.orgnih.gov For example, reacting 3-acetylcoumarin with thiosemicarbazide (B42300) can lead to the formation of thiazolyl-coumarins. frontiersin.org

Chalcone (B49325) Formation: The methyl group of the acetyl moiety can participate in Claisen-Schmidt condensation reactions with various aldehydes to produce coumarin-chalcone hybrids. researchgate.net These hybrids often exhibit a broad spectrum of biological activities. researchgate.net

Halogenation: Introducing halogens, such as bromine, onto the coumarin ring (e.g., at the 6-position) can enhance reactivity and serve as a precursor for further cross-coupling reactions. mdpi.comchemimpex.com This allows for the introduction of a wide variety of substituents to probe structure-activity relationships. chemimpex.com

Synthesis of Heterocyclic Hybrids: The 3-acetyl group is a key starting point for constructing fused or linked heterocyclic systems, such as oxadiazoles (B1248032), pyrazoles, and pyrimidines. researchgate.netmdpi.comnih.gov These strategies aim to combine the favorable properties of the coumarin scaffold with the known biological activities of other heterocyclic rings. researchgate.net